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Compound of Interest

2-Amino-4-
Compound Name:
hydroxybenzenesulfonic acid

Cat. No. B1211229

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-
Amino-4-hydroxybenzenesulfonic acid (CAS No. 5857-93-2). The document outlines the
expected analytical data based on spectroscopic principles and data from closely related
compounds, details the experimental protocols for its characterization, and presents the logical
workflow for its structural confirmation.

Compound Identification and Properties

2-Amino-4-hydroxybenzenesulfonic acid is an aromatic organic compound containing
amino, hydroxyl, and sulfonic acid functional groups attached to a benzene ring. Its
fundamental properties are summarized in the table below.
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Property Value Source
CAS Number 5857-93-2 [1]
Molecular Formula CeH7NO4S [1]
Molecular Weight 189.19 g/mol [1]
IUPAC Name z-amino-4- [1]

hydroxybenzenesulfonic acid

AHBS, Benzenesulfonic acid,
Synonyms , [1]
2-amino-4-hydroxy-

Melting Point =300 °C [2]

BYMZHAPPSICVQH-
INChl Key [1]
UHFFFAOYSA-N

Predicted Spectroscopic Data for Structure
Elucidation

Due to the limited availability of published experimental spectra for 2-Amino-4-
hydroxybenzenesulfonic acid, this section details the predicted spectroscopic data based on
the known effects of the substituent groups on the benzene ring and analysis of related
compounds.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected 'H NMR spectrum in a suitable deuterated solvent (e.g., D20 or DMSO-ds) would
show three aromatic protons with distinct chemical shifts and coupling patterns. The electron-
donating effects of the amino (-NHz) and hydroxyl (-OH) groups and the electron-withdrawing
effect of the sulfonic acid (-SOsH) group will influence the chemical shifts. The protons ortho
and para to the activating groups will be shielded (shifted to a lower ppm), while the proton
ortho to the deactivating group will be deshielded (shifted to a higher ppm).
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] Predicted
Predicted . )
] ) Predicted Coupling .
Proton Chemical Shift o Rationale
Multiplicity Constant (J,
(Ppm)
Hz)
Ortho to -NH:z
H-3 6.8-7.0 Doublet 8.0-9.0 and meta to -OH
and -SOsH.
Ortho to -SOsH,
Doublet of 8.0-9.0,2.0-
H-5 72-7.4 meta to -NH:z
doublets 3.0
and -OH.
Ortho to -OH and
H-6 6.5-6.7 Doublet 20-3.0 meta to -NH:2
and -SOsH.
) ) Exchangeable
-NH:2 Variable Broad singlet -
proton.
_ _ Exchangeable
-OH Variable Broad singlet -
proton.
) ) Exchangeable
-SOsH Variable Broad singlet -

proton.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will display six distinct signals for the aromatic carbons, with their

chemical shifts influenced by the attached functional groups.
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Predicted Chemical Shift

Carbon Rationale
(ppm)
Attached to the electron-
C-1 140 - 145 ] ]
withdrawing -SOsH group.
Attached to the electron-
C-2 145 - 150 )
donating -NHz group.
Ortho to -NH2 and meta to -OH
C-3 115-120
and -SOsH.
Attached to the electron-
C-4 155 - 160 )
donating -OH group.
Ortho to -SO3H and meta to -
C-5 125-130
NH2 and -OH.
Ortho to -OH and meta to -NH:z
C-6 110 - 115

and -SOszH.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used. The
molecular ion peak [M]* or [M-H]~ is expected at m/z 189. Key fragmentation patterns for
aromatic sulfonic acids involve the loss of SO2 (64 Da) and SOs (80 Da).

miz Identity Rationale

189 [M]* or [M+H]* Molecular ion

172 [M-OH]* Loss of hydroxyl radical
125 [M-SO2]* Loss of sulfur dioxide
109 [M-SOs]* Loss of sulfur trioxide

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups
present in the molecule.
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Wavenumber (cm~?) Functional Group Vibration

3400 - 3200 O-H, N-H Stretching (broad)
3100 - 3000 Aromatic C-H Stretching

1620 - 1580 Aromatic C=C Stretching

1520 - 1480 N-H Bending

1400 - 1300 O-H Bending

1250 - 1150 S=0 Asymmetric stretching
1080 - 1020 S=0 Symmetric stretching
900 - 690 Aromatic C-H Out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure
elucidation of 2-Amino-4-hydroxybenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., D20 or DMSO-ds). Add a small amount of a reference
standard (e.g., TMS or DSS).

e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and
a sufficient number of scans to obtain a good signal-to-noise ratio.

o Process the data with appropriate window functions (e.g., exponential multiplication) and
perform phase and baseline corrections.
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e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.
o Typical parameters: pulse angle 45-60°, acquisition time 1-2 s, relaxation delay 2-5 s.
o Process the data similarly to the *H NMR spectrum.

« 2D NMR (COSY, HSQC, HMBC):

o Acquire 2D NMR spectra as needed to confirm proton-proton and proton-carbon
correlations, which will aid in the definitive assignment of all signals.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
ESI or EI).

e Sample Preparation:

o For ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or
acetonitrile/water) to a concentration of approximately 1-10 pg/mL.

o For El: Introduce a small amount of the solid sample directly into the ion source via a
direct insertion probe.

o Data Acquisition:
o Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

o Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain
fragmentation data. This involves isolating the parent ion and subjecting it to collision-
induced dissociation (CID).

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

e Sample Preparation:
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o Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with
dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a transparent
disk.

o Alternatively, use an attenuated total reflectance (ATR) accessory, placing a small amount
of the solid sample directly onto the ATR crystal.

» Data Acquisition:
o Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Collect a background spectrum of the empty sample compartment or the clean ATR crystal

and subtract it from the sample spectrum.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the structure elucidation of 2-Amino-

4-hydroxybenzenesulfonic acid.
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Figure 1: Experimental Workflow for Structure Elucidation
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Figure 1: Experimental Workflow for Structure Elucidation

Logical Relationships in Structure Confirmation

The confirmation of the structure of 2-Amino-4-hydroxybenzenesulfonic acid is based on the
logical integration of data from various analytical techniques.
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Figure 2: Logical Flow for Structure Confirmation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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